molecular formula C4H7N5O B2501903 N'-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboximidamide CAS No. 1862274-39-2

N'-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboximidamide

Cat. No. B2501903
CAS RN: 1862274-39-2
M. Wt: 141.134
InChI Key: UXJSKNOALKPRKZ-UHFFFAOYSA-N
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Description

“N’-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboximidamide” is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . They are five-membered heterocycles containing two carbon atoms and three nitrogen atoms . Triazoles play a vital role in pharmaceuticals and agrochemicals due to their broad range of applications in biomedicinal, biochemical, and material sciences .


Synthesis Analysis

Triazole analogs can be synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . The synthesis of a triazole compound was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium to afford the target molecules .


Molecular Structure Analysis

Triazoles have two tautomeric forms, i.e., 1,2,3-triazole and 1,2,4-triazole, depending upon the position of the nitrogen atoms in the rings . The structure of these compounds can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR .


Chemical Reactions Analysis

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They have shown moderate inhibition potential against carbonic anhydrase-II enzyme .

Mechanism of Action

The mechanism of action of triazole compounds involves direct binding with the active site residues of enzymes. For instance, they exhibit inhibitory potential against the carbonic anhydrase-II enzyme through direct binding with its active site residues .

Safety and Hazards

While specific safety and hazard information for “N’-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboximidamide” is not available, it’s important to note that triazole compounds can be hazardous. For example, some triazole compounds are considered hazardous by the OSHA Hazard Communication Standard, with risks including acute oral toxicity, serious eye damage/eye irritation, and reproductive toxicity .

properties

IUPAC Name

N'-hydroxy-1-methyltriazole-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O/c1-9-2-3(6-8-9)4(5)7-10/h2,10H,1H3,(H2,5,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJSKNOALKPRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(N=N1)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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